Spiro[2.5]octan-5-ol: A Technical Guide for Researchers and Drug Development Professionals
Spiro[2.5]octan-5-ol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Potential of Spiro[2.5]octan-5-ol in Medicinal Chemistry
Spirocyclic frameworks have garnered significant interest in modern drug discovery due to their inherent three-dimensionality and conformational rigidity. These structural features can lead to enhanced binding affinity and selectivity for biological targets, offering a compelling advantage in the design of novel therapeutics. Spiro[2.5]octan-5-ol, a unique carbocyclic compound, presents a promising scaffold for the development of new chemical entities. Its rigid structure, combining a cyclopropane and a cyclohexane ring, coupled with a reactive hydroxyl group, provides a versatile platform for chemical modification and exploration of chemical space. This technical guide offers a comprehensive overview of Spiro[2.5]octan-5-ol, including its chemical identifiers, a detailed synthetic protocol, its physicochemical properties, and its potential applications in the field of drug development. While experimental data on this specific molecule is limited in publicly available literature, this guide synthesizes the available information and provides expert insights based on established principles of medicinal and synthetic chemistry.
Chemical Identifiers and Physicochemical Properties
Accurate identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for Spiro[2.5]octan-5-ol.
| Identifier | Value | Source |
| CAS Number | 7647-61-2 | PubChem[1] |
| Molecular Formula | C₈H₁₄O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| IUPAC Name | spiro[2.5]octan-5-ol | PubChem[1] |
| InChI | InChI=1S/C8H14O/c9-7-2-1-3-8(6-7)4-5-8/h7,9H,1-6H2 | PubChem[1] |
| InChIKey | JSMQJZMCDBXOHA-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1CC(CC2(C1)CC2)O | PubChem[1] |
Physicochemical Properties (Computed)
| Property | Value | Source |
| XLogP3 | 2.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
Synthesis of Spiro[2.5]octan-5-ol
While a dedicated synthesis for Spiro[2.5]octan-5-ol is not extensively documented, a reliable method for its preparation can be adapted from the synthesis of Spiro[2.5]octane-5-carboxylic acid, where it serves as a key intermediate.[2] The following protocol outlines a multi-step synthesis starting from the readily available 1,3-cyclohexanedione.
Synthetic Workflow Overview
Caption: Synthetic pathway to Spiro[2.5]octan-5-ol.
Step-by-Step Experimental Protocol
Step 1: Methyl Enol Ether Formation
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Rationale: This step activates the 1,3-dicarbonyl system for the subsequent cyclopropanation by converting one of the ketones into a less reactive enol ether. This regioselectivity is crucial for the desired reaction pathway.
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Procedure:
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To a solution of 1,3-cyclohexanedione in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product, 3-methoxycyclohex-2-en-1-one, with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 2: Simmons-Smith Cyclopropanation
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Rationale: The Simmons-Smith reaction is a classic and effective method for the formation of a cyclopropane ring from an alkene. The use of diiodomethane and a zinc-copper couple generates the reactive carbenoid species in situ.
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Procedure:
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Prepare a zinc-copper couple by activating zinc dust with a copper sulfate solution.
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In a flask equipped with a condenser and under an inert atmosphere (e.g., argon), add the zinc-copper couple and a solution of 3-methoxycyclohex-2-en-1-one in a suitable solvent (e.g., diethyl ether).
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Add diiodomethane dropwise to the mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
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After the addition is complete, stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product, 4-methoxy-1-oxaspiro[2.5]oct-4-ene, with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 3: Reductive Ring Opening and Ketone Reduction
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Rationale: This final step transforms the enol ether and the remaining ketone to the desired spirocyclic alcohol. A reducing agent is employed to achieve both the opening of the enol ether and the reduction of the carbonyl group. The choice of reducing agent is critical to ensure the desired transformation without over-reduction.
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Procedure:
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Dissolve the crude 4-methoxy-1-oxaspiro[2.5]oct-4-ene in a suitable solvent (e.g., methanol or ethanol).
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Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.
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Stir the reaction at low temperature and then allow it to warm to room temperature, monitoring the progress by TLC.
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Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid (e.g., 1M HCl).
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Extract the product, Spiro[2.5]octan-5-ol, with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield the pure alcohol.
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Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (C5-H), and a series of overlapping multiplets for the methylene protons of the cyclohexane and cyclopropane rings. The conformational properties of the related spiro[2.5]octan-6-ol have been studied using proton magnetic resonance spectra, which could serve as a useful reference.[3]
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms of the molecule. The carbon attached to the hydroxyl group (C5) would appear in the range of 60-75 ppm. The spiro-carbon would be a quaternary signal, and the remaining methylene carbons would appear in the aliphatic region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹. The C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns would likely involve the loss of a water molecule (M-18) and fragmentation of the cyclohexane ring.
Applications in Drug Development
The spiro[2.5]octane scaffold holds significant potential in medicinal chemistry. The introduction of a spirocyclic moiety can improve the pharmacological properties of a drug candidate by:
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Increasing Three-Dimensionality: The rigid, non-planar structure of the spiro[2.5]octane core can lead to more specific interactions with biological targets, potentially increasing potency and reducing off-target effects.
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Modulating Physicochemical Properties: The spirocyclic framework can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.
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Exploring Novel Chemical Space: Spiro[2.5]octan-5-ol provides a unique and underexplored scaffold for the generation of novel compound libraries for high-throughput screening.
The hydroxyl group of Spiro[2.5]octan-5-ol serves as a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR). Its derivatives could be investigated for a wide range of biological activities, including but not limited to anti-inflammatory, anti-cancer, and anti-viral properties, areas where spirocyclic compounds have shown promise.[4][5]
Potential Drug Discovery Workflow
Caption: A potential workflow for the utilization of Spiro[2.5]octan-5-ol in drug discovery.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
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Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
For guidance on handling similar compounds, the MSDS for Spiro[2.5]octane-5,7-dione can be consulted, which advises avoiding dust formation and using personal protective equipment.[6]
Conclusion
Spiro[2.5]octan-5-ol represents an intriguing and underexplored building block for medicinal chemistry. Its rigid three-dimensional structure and functional handle make it an attractive scaffold for the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical identifiers, a plausible synthetic route, and its potential applications in drug discovery. While a lack of extensive experimental data necessitates a degree of extrapolation, the information presented herein provides a solid foundation for researchers and drug development professionals to begin exploring the potential of this promising spirocyclic alcohol. Further experimental investigation into its synthesis, properties, and biological activities is highly encouraged to unlock its full potential in the advancement of medicinal science.
References
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Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Benchchem.
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Spiro[2.5]octane. NIST WebBook.
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Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). Cheméo.
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Spiro[2.5]octan-5-ol. PubChem.
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Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Google Patents.
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Medicinal applications of spirooxindole and its derivatives. ResearchGate.
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Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Journal of the American Chemical Society.
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Spiro[2.5]octane. NIST WebBook.
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Spiro[2.5]octane. NIST WebBook.
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MSDS of Spiro[2.5]octane-5,7-dione. Capot Chemical.
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Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. MDPI.
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Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PMC.
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